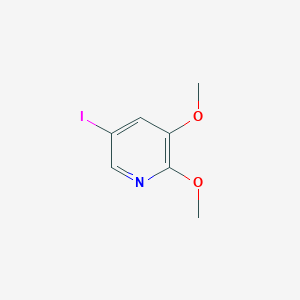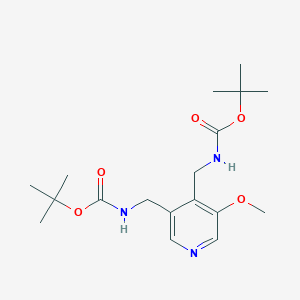![molecular formula C8H7NO2 B1390162 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one CAS No. 405174-48-3](/img/structure/B1390162.png)
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Descripción general
Descripción
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . The compound is a yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 149.15 .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Pyrano[3,2-b]pyrans, including 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, are significant in medicinal and pharmaceutical chemistry due to their broad biological activities. They are used as substrates for synthesizing various dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds have extensive applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. Synthetic strategies for these compounds have been extensively developed over the years, focusing on their medicinal applications (Borah, Dwivedi, & Chowhan, 2021).
Novel Synthetic Approaches
Efficient strategies for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been reported, based on intramolecular inverse-electron-demand Diels-Alder reactions. These strategies also involve various cross-coupling reactions (Suzuki, Stille, Sonogashira), highlighting the versatility of these compounds in synthetic chemistry (Hajbi et al., 2008).
Eco-Friendly Synthesis
An eco-friendly multicomponent reaction in water has been developed for the synthesis of functionalized 2-amino-4H-chromene derivatives, which include 2-amino-3-cyano-pyrano[3,2-c]chromen-5(4H)-one and similar compounds. This method emphasizes green chemistry principles, offering high yields, short reaction times, and low-cost, easy product isolation without needing column chromatographic separation (Abbaspour-Gilandeh et al., 2016).
Biomedical Applications
The synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones demonstrates the biomedical relevance of these compounds. The method proved scalable, supporting material synthesis for animal studies, indicating the potential for biomedical research and drug development (Khlebnikov et al., 2009).
Spectroscopic and Structural Investigations
Spectral and structural properties of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a synthetic analog of the biologically relevant 4H-pyran motif, were studied. This included vibrational and NMR spectra analysis, providing insights into the compound's structural and functional characteristics (Kumar et al., 2020).
Mecanismo De Acción
Biochemical Pathways:
Pyranochromenones have demonstrated antitubercular, bace1 inhibitory, anticancer, and antimicrobial properties These activities hint at interactions with cellular processes related to cell growth, metabolism, and signaling
Result of Action:
The molecular and cellular effects of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one are multifaceted:
- Anticancer Activity : Some pyranochromenones exhibit cytotoxic effects against cancer cell lines, inducing apoptosis and inhibiting tumor growth .
- Antioxidant Properties : Related compounds have strong antioxidant activity , suggesting potential cellular protection.
Action Environment:
Environmental factors play a crucial role:
Análisis Bioquímico
Biochemical Properties
2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair mechanisms . The interaction with PARP-1 suggests that this compound may influence DNA repair processes, potentially making it a candidate for cancer therapy research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP-1 can lead to alterations in the DNA repair pathways, which in turn can affect cell survival and proliferation . Additionally, it has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PARP-1, thereby interfering with the enzyme’s ability to repair DNA . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The compound’s ability to inhibit PARP-1 highlights its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . The compound’s metabolism can influence its bioavailability and efficacy, making it essential to understand these pathways for effective therapeutic use. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its therapeutic potential and side effects. Understanding these transport mechanisms is vital for optimizing its distribution in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its efficacy. Detailed studies on its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2,3-dihydropyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRJJPIVURFTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663751 | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-48-3 | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405174-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)



![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
